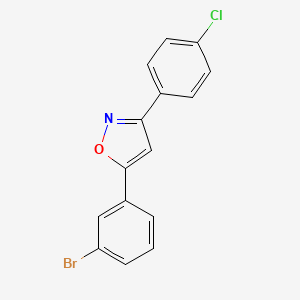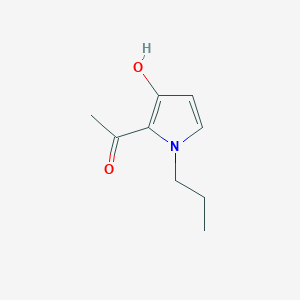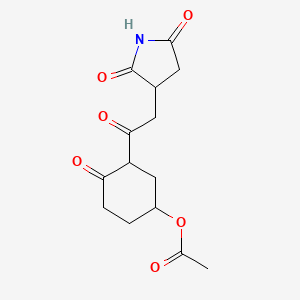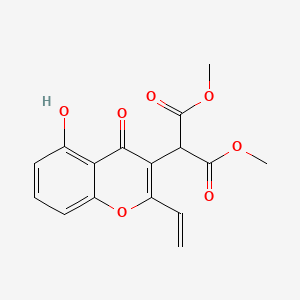
Mycochromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycochromone is an organic compound belonging to the class of chromones, which are characterized by a benzopyran-4-one moiety . Chromones are known for their diverse biological activities and are often found in natural products. This compound, specifically, has been identified as a secondary metabolite produced by certain fungal species .
Preparation Methods
The synthesis of mycochromone typically involves the condensation of ortho-hydroxyacetophenone with ethyl formate in the presence of a base, followed by acid-catalyzed cyclization This method is efficient and yields a high purity product
Chemical Reactions Analysis
Mycochromone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: Mycochromone exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Its unique chemical structure allows for the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of mycochromone involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact pathways and molecular targets are still under investigation, but its ability to interfere with essential biological functions makes it a potent bioactive compound.
Comparison with Similar Compounds
Mycochromone can be compared to other chromone derivatives such as:
Mycoxanthone: Another fungal metabolite with similar biological activities.
Rosigenin: Known for its phytotoxic properties.
What sets this compound apart is its unique combination of a 2,3-disubstituted-5-hydroxychromone structure with a vinyl and di-methyl-malonyl group
Properties
CAS No. |
71339-45-2 |
|---|---|
Molecular Formula |
C16H14O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
dimethyl 2-(2-ethenyl-5-hydroxy-4-oxochromen-3-yl)propanedioate |
InChI |
InChI=1S/C16H14O7/c1-4-9-12(13(15(19)21-2)16(20)22-3)14(18)11-8(17)6-5-7-10(11)23-9/h4-7,13,17H,1H2,2-3H3 |
InChI Key |
CJFIRBOMWZKLHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(OC2=CC=CC(=C2C1=O)O)C=C)C(=O)OC |
melting_point |
148 - 149 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
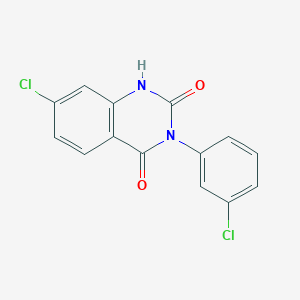

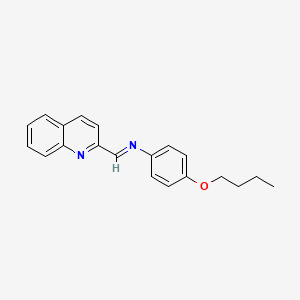
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
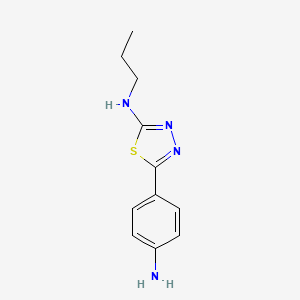
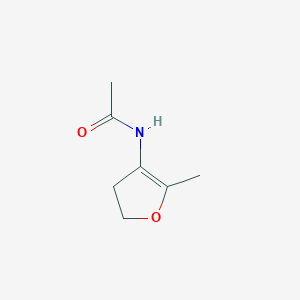
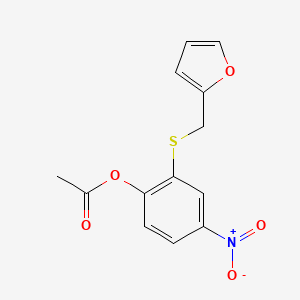
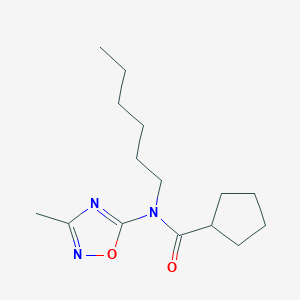
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
